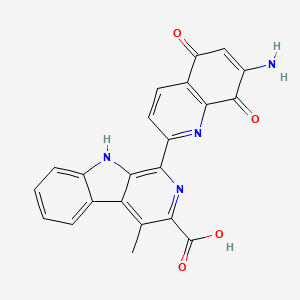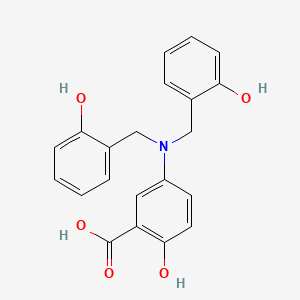![molecular formula C21H23ClNNaO4S B1674657 Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1) CAS No. 141335-11-7](/img/structure/B1674657.png)
Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LCB 2853 is a potent thromboxane A2/prostaglandin H2 receptor antagonist. It exhibits antiplatelet aggregation, antivasospasm, and antithrombotic effects . This compound has been studied for its potential therapeutic applications, particularly in cardiovascular diseases.
Preparation Methods
The synthesis of LCB 2853 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature . Industrial production methods also remain confidential, as they are typically protected by patents and trade secrets.
Chemical Reactions Analysis
LCB 2853 undergoes various chemical reactions, primarily involving its functional groups. The compound is known to participate in:
Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not publicly available.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are proprietary.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings and sulfonyl groups
Scientific Research Applications
LCB 2853 has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying thromboxane A2 receptor antagonists.
Biology: The compound is used to investigate the biological pathways involving thromboxane A2 and prostaglandin H2 receptors.
Medicine: LCB 2853 has potential therapeutic applications in treating cardiovascular diseases, particularly in preventing thrombosis and vasospasm
Industry: It is used in the development of new pharmaceuticals targeting thromboxane A2 receptors
Mechanism of Action
LCB 2853 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, LCB 2853 prevents platelet aggregation and vasospasm, thereby exhibiting antithrombotic and antivasospastic properties . The molecular targets and pathways involved include the thromboxane A2 receptor and related signaling pathways .
Comparison with Similar Compounds
LCB 2853 is unique in its high potency and efficacy as a thromboxane A2 receptor antagonist. Similar compounds include:
Furegrelate sodium: A selective thromboxane synthase inhibitor.
Retinoic acid: A natural agonist of the retinoic acid receptor, although not directly related, it shares some biological activity.
Bezafibrate: An antilipemic agent that lowers cholesterol and triglycerides.
These compounds, while having some overlapping therapeutic applications, differ in their specific targets and mechanisms of action.
Properties
CAS No. |
141335-11-7 |
|---|---|
Molecular Formula |
C21H23ClNNaO4S |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
sodium;2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetate |
InChI |
InChI=1S/C21H24ClNO4S.Na/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25;/h3-10,23H,1-2,11-15H2,(H,24,25);/q;+1/p-1 |
InChI Key |
WVVUYAHTYLRPEB-UHFFFAOYSA-M |
SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
Isomeric SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LCB 2853 LCB-2853 sodium 4-((1-((((4-chlorophenyl)sulfonyl)amino)methyl)cyclohexyl)methyl)benzeneacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione](/img/structure/B1674583.png)








